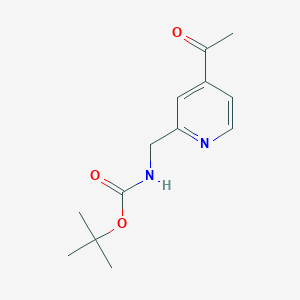
tert-Butyl ((4-acetylpyridin-2-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[(4-acetylpyridin-2-yl)methyl]carbamate is a chemical compound with the molecular formula C12H16N2O3. It is a white solid with a molecular weight of 236.27 g/mol . This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
tert-butyl N-[(4-acetylpyridin-2-yl)methyl]carbamate can be synthesized through a three-component coupling reaction involving amines, carbon dioxide, and halides. This method uses cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts, providing mild reaction conditions and short reaction times . Another method involves the use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a CO2 capture agent and catalyst .
Industrial Production Methods
Industrial production of tert-butyl N-[(4-acetylpyridin-2-yl)methyl]carbamate typically involves large-scale synthesis using similar methods as described above. The choice of reagents and catalysts may vary depending on the desired yield and purity of the final product.
化学反応の分析
Types of Reactions
tert-butyl N-[(4-acetylpyridin-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
tert-butyl N-[(4-acetylpyridin-2-yl)methyl]carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic uses, such as enzyme inhibitors or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of tert-butyl N-[(4-acetylpyridin-2-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. For example, it can act as a protecting group for amines, preventing unwanted reactions during peptide synthesis . The compound’s effects are mediated through its ability to form stable carbamate bonds with amine groups.
類似化合物との比較
Similar Compounds
Uniqueness
tert-butyl N-[(4-acetylpyridin-2-yl)methyl]carbamate is unique due to its specific structure, which allows it to act as an effective protecting group for amines. Its stability and reactivity under mild conditions make it a valuable compound in organic synthesis and scientific research.
特性
分子式 |
C13H18N2O3 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
tert-butyl N-[(4-acetylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H18N2O3/c1-9(16)10-5-6-14-11(7-10)8-15-12(17)18-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,17) |
InChIキー |
NUIIRIFCWBVUJF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=NC=C1)CNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


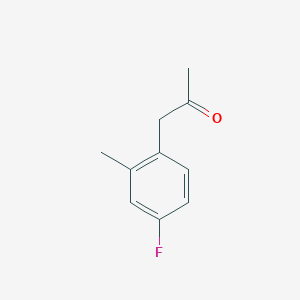



![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13624845.png)
![5-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13624847.png)
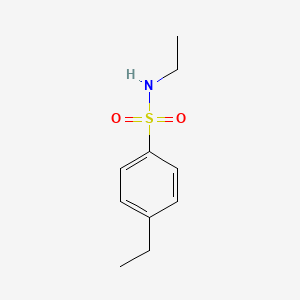
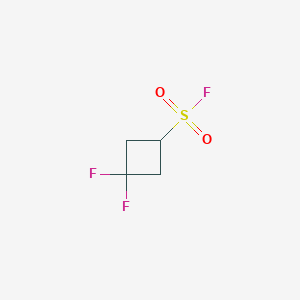
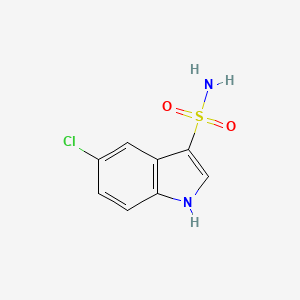


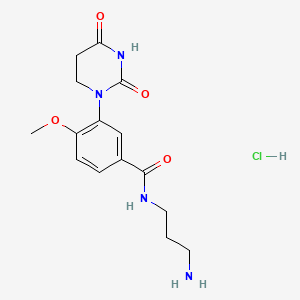
![(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine](/img/structure/B13624875.png)

